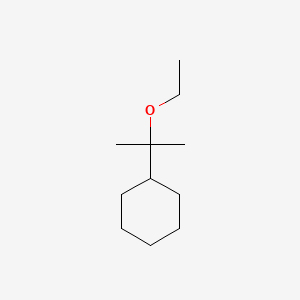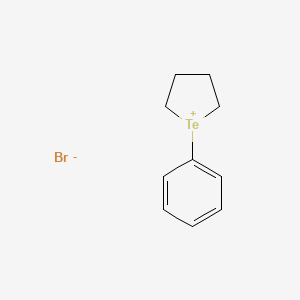![molecular formula C27H28ClSbSi B14463656 Triphenyl[2-(trimethylsilyl)phenyl]stibanium chloride CAS No. 65840-16-6](/img/structure/B14463656.png)
Triphenyl[2-(trimethylsilyl)phenyl]stibanium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Triphenyl[2-(trimethylsilyl)phenyl]stibanium chloride is a chemical compound that belongs to the class of organoantimony compounds It is characterized by the presence of a stibanium (antimony) center bonded to three phenyl groups and one 2-(trimethylsilyl)phenyl group, with a chloride ion as a counterion
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of triphenyl[2-(trimethylsilyl)phenyl]stibanium chloride typically involves the reaction of triphenylstibine with 2-(trimethylsilyl)phenyl chloride in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the reactants. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes the use of larger reaction vessels, continuous flow reactors, and automated systems to ensure consistent quality and efficiency in production.
化学反応の分析
Types of Reactions
Triphenyl[2-(trimethylsilyl)phenyl]stibanium chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form antimony(V) derivatives.
Reduction: Reduction reactions can convert the antimony center to a lower oxidation state.
Substitution: The phenyl and trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and halogens.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require the use of strong nucleophiles or electrophiles, depending on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield antimony(V) compounds, while substitution reactions can introduce various functional groups onto the phenyl rings.
科学的研究の応用
Triphenyl[2-(trimethylsilyl)phenyl]stibanium chloride has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound’s potential biological activity is being explored for applications in medicinal chemistry and drug development.
Materials Science: It is investigated for its potential use in the development of advanced materials, such as polymers and nanomaterials.
Industry: The compound’s unique properties make it a candidate for use in industrial processes, such as catalysis and materials manufacturing.
作用機序
The mechanism by which triphenyl[2-(trimethylsilyl)phenyl]stibanium chloride exerts its effects involves interactions with molecular targets and pathways. The antimony center can coordinate with various ligands, influencing the reactivity and stability of the compound. The trimethylsilyl group provides steric protection, enhancing the compound’s stability and reactivity in certain reactions.
類似化合物との比較
Similar Compounds
Trimethylsilyl chloride: An organosilicon compound with similar structural features but different reactivity and applications.
Triphenylstibine: A related organoantimony compound with three phenyl groups bonded to antimony.
Triphenylphosphine: An organophosphorus compound with similar structural features but different chemical properties.
Uniqueness
Triphenyl[2-(trimethylsilyl)phenyl]stibanium chloride is unique due to the presence of both antimony and silicon in its structure. This combination imparts distinct reactivity and stability characteristics, making it valuable for specific applications in chemistry and materials science.
特性
CAS番号 |
65840-16-6 |
|---|---|
分子式 |
C27H28ClSbSi |
分子量 |
537.8 g/mol |
IUPAC名 |
triphenyl-(2-trimethylsilylphenyl)stibanium;chloride |
InChI |
InChI=1S/C9H13Si.3C6H5.ClH.Sb/c1-10(2,3)9-7-5-4-6-8-9;3*1-2-4-6-5-3-1;;/h4-7H,1-3H3;3*1-5H;1H;/q;;;;;+1/p-1 |
InChIキー |
OXYUJRYUQLANMI-UHFFFAOYSA-M |
正規SMILES |
C[Si](C)(C)C1=CC=CC=C1[Sb+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Methoxy-5,11-dimethyl-6H-pyrido[4,3-B]carbazole](/img/structure/B14463578.png)

![3-[(1S,2S)-2-methoxycyclohexyl]propanenitrile](/img/structure/B14463598.png)
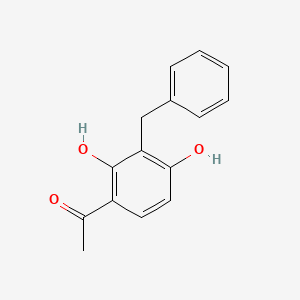
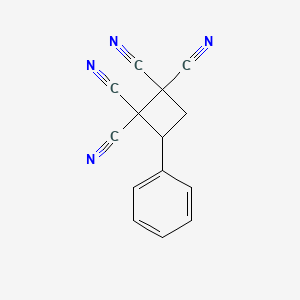

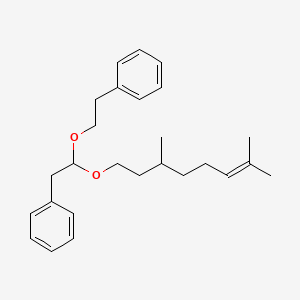
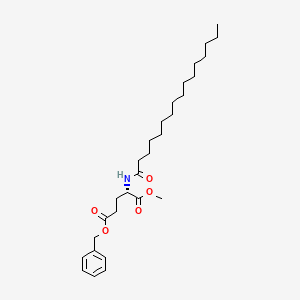

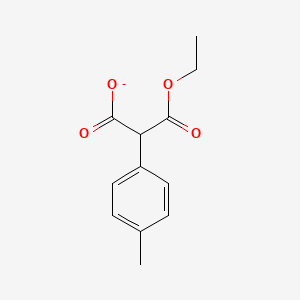
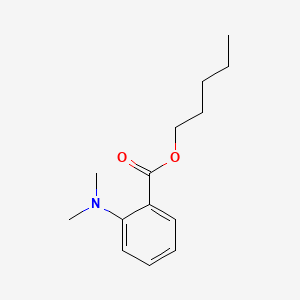
![3',4'-Dimethoxy-2,5-dihydro[1,1'-biphenyl]-4(3H)-one](/img/structure/B14463629.png)
